molecular formula C24H25N5O3 B10995938 N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10995938
M. Wt: 431.5 g/mol
InChI Key: TXZUCMCJCHXSKD-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.

    Attachment of the Phenoxyphenyl Group: This step involves the reaction of a phenoxyphenyl derivative with the piperazine intermediate, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Amidation: The final step is the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and materials. It can be used as an intermediate in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-((4-methoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(2-oxo-2-((4-chlorophenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(2-oxo-2-((4-fluorophenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Uniqueness

What sets N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide apart from similar compounds is its phenoxyphenyl group. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable molecule for research and industrial applications.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenoxyanilino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C24H25N5O3/c30-23(27-19-9-11-21(12-10-19)32-20-6-2-1-3-7-20)18-26-24(31)29-16-14-28(15-17-29)22-8-4-5-13-25-22/h1-13H,14-18H2,(H,26,31)(H,27,30)

InChI Key

TXZUCMCJCHXSKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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